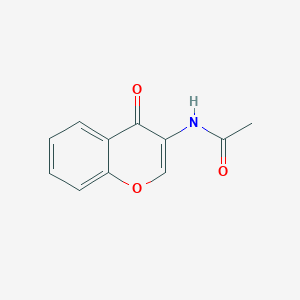
N-(4-Oxo-4H-1-benzopyran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-oxo-4H-chromen-3-yl)acetamide is a chemical compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-4H-chromen-3-yl)acetamide typically involves the reaction of 4-oxo-4H-chromene-3-carbaldehyde with acetamide under specific conditions. One common method involves the condensation reaction between 4-oxo-4H-chromene-3-carbaldehyde and acetamide in the presence of a suitable catalyst, such as acetic acid, under reflux conditions . The reaction is usually carried out in an organic solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N-(4-oxo-4H-chromen-3-yl)acetamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-oxo-4H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chromone core to its reduced forms.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles like amines or thiols can react with the acetamide group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone oxides, while reduction can produce hydroxychromones. Substitution reactions can lead to various derivatives with different functional groups attached to the chromone core.
Applications De Recherche Scientifique
N-(4-oxo-4H-chromen-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities, including antioxidant and anticancer properties.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-oxo-4H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound may also exert its effects through antioxidant mechanisms, scavenging free radicals and reducing oxidative stress in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N′-[(4-oxo-4H-chromen-3-yl)methylene]nicotinohydrazide
- N′-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide
Uniqueness
N-(4-oxo-4H-chromen-3-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties compared to other chromone derivatives
Propriétés
Numéro CAS |
33533-84-5 |
|---|---|
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
N-(4-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-6-15-10-5-3-2-4-8(10)11(9)14/h2-6H,1H3,(H,12,13) |
Clé InChI |
UQWDQUUQTMWLLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=COC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


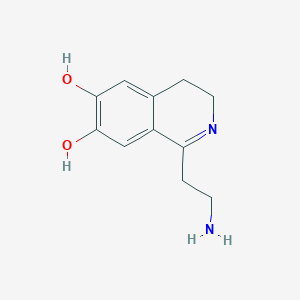

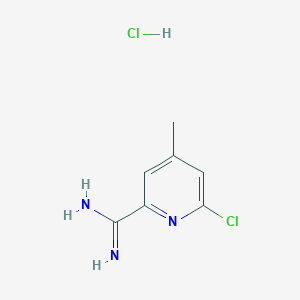

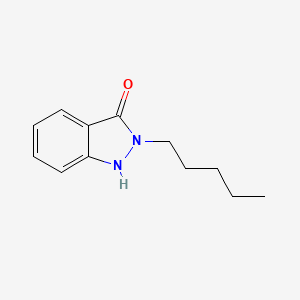
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)


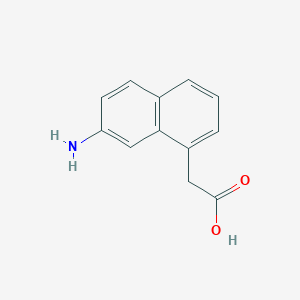
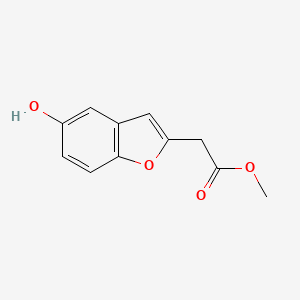

![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)

